molecular formula C15H21NO B291647 N-[4-(propan-2-yl)phenyl]cyclopentanecarboxamide

N-[4-(propan-2-yl)phenyl]cyclopentanecarboxamide

Cat. No.: B291647
M. Wt: 231.33 g/mol
InChI Key: OQQWVZOAFZSRSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(propan-2-yl)phenyl]cyclopentanecarboxamide: is an organic compound with the molecular formula C15H21NO It is a derivative of cyclopentanecarboxamide, where the amide nitrogen is substituted with a 4-isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(propan-2-yl)phenyl]cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 4-isopropylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(propan-2-yl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-[4-(propan-2-yl)phenyl]cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the development of new materials or pharmaceuticals.

    Biology: Investigated for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[4-(propan-2-yl)phenyl]cyclopentanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isopropylphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting cellular signaling pathways.

Comparison with Similar Compounds

N-[4-(propan-2-yl)phenyl]cyclopentanecarboxamide can be compared with other similar compounds, such as:

    N-(4-methylphenyl)cyclopentanecarboxamide: Similar structure but with a methyl group instead of an isopropyl group. This difference can affect the compound’s physical properties and biological activity.

    N-(4-tert-butylphenyl)cyclopentanecarboxamide: Contains a tert-butyl group, which can significantly alter the compound’s steric and electronic properties.

    N-(4-chlorophenyl)cyclopentanecarboxamide: Substitution with a chlorine atom can introduce different reactivity and potential biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and interactions with biological targets.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)cyclopentanecarboxamide

InChI

InChI=1S/C15H21NO/c1-11(2)12-7-9-14(10-8-12)16-15(17)13-5-3-4-6-13/h7-11,13H,3-6H2,1-2H3,(H,16,17)

InChI Key

OQQWVZOAFZSRSU-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CCCC2

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CCCC2

Origin of Product

United States

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